molecular formula C10H12ClN3O B1461573 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine CAS No. 1156754-03-8

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine

Cat. No. B1461573
CAS RN: 1156754-03-8
M. Wt: 225.67 g/mol
InChI Key: PIQLYNDOILJWRN-UHFFFAOYSA-N
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Description

“5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine” is a chemical compound that likely belongs to the class of compounds known as benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzimidazole core, with a chlorine atom substituted at the 5-position and a 2-methoxyethyl group substituted at the 1-position .


Chemical Reactions Analysis

Benzimidazoles, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .

Scientific Research Applications

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine is used in a variety of scientific research applications, including drug design and development, material and process development, and organic synthesis. In drug design and development, this compound is used as a starting material for the synthesis of a variety of drugs, such as antifungal agents, antimalarial agents, and antiviral agents. In material and process development, this compound is used to synthesize polymers, polymeric nanocomposites, and other materials. In organic synthesis, this compound is used in a variety of reactions, such as the synthesis of heterocyclic compounds and amines.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine is not fully understood. However, it is believed to act as a proton acceptor, which facilitates the formation of a carbocation intermediate. This carbocation intermediate can then react with other molecules, such as amines or alcohols, to form new compounds. Additionally, this compound can act as a catalyst, which helps to speed up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a number of beneficial effects, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, as well as the ability to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, this compound can be toxic and can cause irritation to the skin, eyes, and respiratory system. Additionally, it is flammable and should be handled with care.

Future Directions

The future directions for 5-Chloro-1-(2-methoxyethyl)-1H-benzoimidazol-2-ylamine are numerous. It has potential applications in drug design and development, material and process development, and organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, and to develop new and improved methods for its synthesis. This compound could also be used as a starting material for the synthesis of new materials and processes, such as polymers and polymeric nanocomposites. Finally, further research is needed to explore the potential applications of this compound in the medical field, such as its potential use as an anti-inflammatory drug or as an antioxidant.

properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12/h2-3,6H,4-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQLYNDOILJWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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